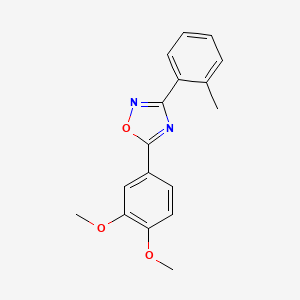![molecular formula C19H14N4O2S B5718587 N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide, also known as PTZ-CPI, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a hybrid molecule that combines the pharmacophores of two different drugs, phenothiazine and pyridinecarboximidamide, which makes it a unique and promising molecule for various biomedical applications.
Mechanism of Action
The mechanism of action of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function. N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide has also been reported to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells, which makes it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide is its unique chemical structure, which makes it a promising molecule for various biomedical applications. The compound has been shown to exhibit multiple biological activities, which makes it a potential drug candidate for the treatment of various diseases. However, one of the limitations of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide is its limited solubility in water, which makes it challenging to formulate for in vivo studies.
Future Directions
There are several future directions for the research on N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide. One of the potential areas of research is the development of novel formulations of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide that can improve its solubility and bioavailability. Another area of research is the evaluation of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide in animal models of various diseases, including cancer and neurodegenerative diseases. Furthermore, the mechanism of action of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide needs to be further elucidated to understand its potential therapeutic targets and optimize its pharmacological properties.
Conclusion:
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide is a unique and promising molecule that has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Although there are limitations to its use, the future directions for research on N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide are promising and may lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide involves the reaction of 10H-phenothiazine-10-carbonyl chloride with 4-pyridinecarboximidamide in the presence of a base. The resulting product is then purified by column chromatography to obtain the pure compound. This method has been reported to yield N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide in good yields and high purity.
Scientific Research Applications
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has also been evaluated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] phenothiazine-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c20-18(13-9-11-21-12-10-13)22-25-19(24)23-14-5-1-3-7-16(14)26-17-8-4-2-6-15(17)23/h1-12H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCWAIYJQLVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC=NC=C4)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] phenothiazine-10-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

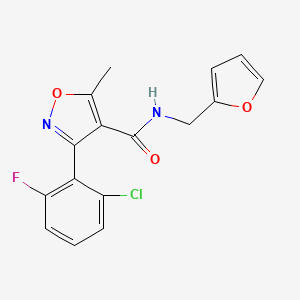
![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)


![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
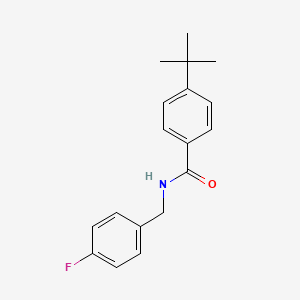

![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
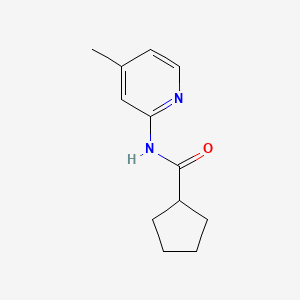
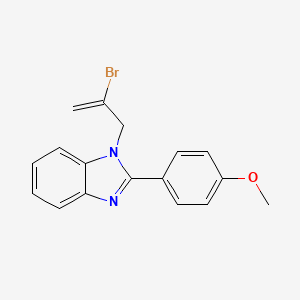
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
